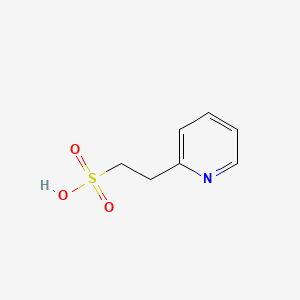
2,4-Dichloro-5-methylbenzenesulfonyl chloride
Descripción general
Descripción
The compound of interest, 2,4-Dichloro-5-methylbenzenesulfonyl chloride, is a derivative of benzenesulfonyl chloride with specific substitutions on the benzene ring. It is related to various other chlorinated benzenesulfonyl chlorides and has potential applications in the synthesis of other chemical compounds, including pharmaceuticals, pesticides, and dyes.
Synthesis Analysis
The synthesis of chlorinated benzenesulfonyl chlorides typically involves the chlorosulfonation of chlorinated benzenes. For example, 2-Chloro-4-fluoro-5-nitrobenzenesulfonyl chloride, a related compound, can be synthesized from bis(4-amino-2-chlorophenyl) disulfide using the Schiemann reaction, oxychlorination, and nitration . Similarly, this compound could be synthesized through a chlorosulfonation reaction of the corresponding chlorinated toluene derivative.
Molecular Structure Analysis
The molecular structure of chlorinated benzenesulfonyl chlorides is characterized by a planar benzene ring with substituents that can influence the reactivity and physical properties of the molecule. For instance, the molecular structure of 2,4,5-trichlorobenzenesulfonyl chloride has been determined by X-ray diffraction, showing a planar benzene ring with a dihedral angle between the benzene ring and the sulfonyl chloride group . This structural information is crucial for understanding the reactivity and interactions of the molecule.
Chemical Reactions Analysis
Chlorinated benzenesulfonyl chlorides are reactive intermediates that can undergo various chemical reactions. They can react with amines to form sulfonamides, as seen in the reaction of 2-formylbenzenesulfonyl chloride with primary amines . The reactivity of free chlorine constituents like Cl₂ and Cl₂O toward aromatic ethers has been assessed, indicating that the structure of the organic compound influences its susceptibility to chlorination . These reactions are important for the synthesis of a wide range of chemical products.
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorinated benzenesulfonyl chlorides are influenced by their molecular structure. Electron diffraction and quantum-chemical studies provide insights into the bond lengths, angles, and conformations of these molecules . For example, the molecular structure of 2-methylbenzenesulfochloride has been studied, revealing specific bond lengths and angles that define its geometry . These properties are essential for predicting the behavior of the compound in different environments and for its application in chemical syntheses.
Aplicaciones Científicas De Investigación
Chemical Derivatives and Potential Applications
2,4-Dichloro-5-methylbenzenesulfonyl chloride can be transformed into various derivatives through chemical reactions. For instance, it can be converted into substituted benzenesulfonyl chlorides, which are of interest as potential herbicides (Cremlyn & Cronje, 1979). These derivatives can be further reacted with nucleophilic reagents to form different compounds, indicating their utility in diverse chemical synthesis processes.
Synthesis of Key Intermediates for Pesticides
This chemical also plays a role in the synthesis of intermediates used in the production of pesticides. For example, a variant of this compound, 2-Chloro-4-fluoro-5-nitrobenzenesulfonyl chloride, is used in synthesizing key intermediates for the preparation of certain herbicides (Xiao-hua Du et al., 2005).
Production of High-Purity Compounds
In another study, a method was developed to prepare 4-(methylsulfonyl)benzoic acid from a related compound, 4-methylbenzenesulfonyl chloride. This process achieves a high purity of over 98% and is considered environmentally friendly, suitable for large-scale production (H. Yin, 2002).
Synthesis of Sterically Hindered Organic Molecules
A study synthesized two structural isomers of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride, demonstrating their use in creating sterically hindered organic molecules. These molecules have potential applications in various chemical processes due to their unique molecular and electronic structures (Rublova et al., 2017).
Solvent-Dependent Radical Bromination
This compound is involved in solvent-dependent radical bromination processes, indicating its utility in creating diverse chemical compounds. This process has implications for the synthesis of various pharmaceutical agents (Quartara et al., 2006).
Mecanismo De Acción
Mode of Action
2,4-Dichloro-5-methylbenzenesulfonyl chloride, like other sulfonyl chlorides, is an electrophile that reacts with nucleophiles such as amines, alcohols, and phenols . The chloride ion is displaced in these reactions, leading to the formation of sulfonamides, sulfonic esters, and sulfonic acids .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its reactivity can be affected by the pH of the environment, and its stability can be influenced by factors such as temperature and light exposure .
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
2,4-Dichloro-5-methylbenzenesulfonyl chloride plays a significant role in various biochemical reactions. It is known to interact with enzymes, proteins, and other biomolecules, primarily through sulfonylation reactions. This compound can modify the activity of enzymes by reacting with amino acid residues, such as serine, threonine, and tyrosine, leading to the formation of sulfonate esters. These interactions can alter the enzyme’s catalytic activity and substrate specificity, making this compound a valuable tool in enzyme inhibition studies .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to inhibit the activity of certain kinases, leading to altered phosphorylation states of key signaling proteins. Additionally, this compound can affect gene expression by modifying transcription factors and other DNA-binding proteins, thereby influencing the transcriptional regulation of target genes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through covalent binding interactions with biomolecules. The sulfonyl chloride group in the compound reacts with nucleophilic groups, such as hydroxyl and amino groups, in proteins and enzymes. This reaction results in the formation of stable sulfonate esters, leading to enzyme inhibition or activation. Furthermore, this compound can induce changes in gene expression by modifying transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to reduced efficacy. Long-term exposure to this compound in in vitro and in vivo studies has revealed potential impacts on cellular function, including altered cell proliferation and apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be used to study specific biochemical pathways. At higher doses, this compound can induce toxic effects, including liver and kidney damage, as well as adverse effects on the central nervous system. Threshold effects have been observed, where a certain dosage level triggers significant biochemical and physiological changes .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates. These intermediates can further react with cellular macromolecules, affecting metabolic flux and altering metabolite levels. The interactions of this compound with metabolic enzymes highlight its potential impact on cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. The compound can interact with membrane transporters, facilitating its uptake and distribution across cellular compartments. Additionally, binding proteins can sequester this compound, influencing its localization and accumulation within cells .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, this compound may localize to the nucleus, where it can interact with transcription factors and other nuclear proteins, influencing gene expression and cellular responses .
Propiedades
IUPAC Name |
2,4-dichloro-5-methylbenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl3O2S/c1-4-2-7(13(10,11)12)6(9)3-5(4)8/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFBKCDYLPLBSJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40182536 | |
| Record name | 2,4-Dichloro-5-methylbenzene-1-sulphonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40182536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
28286-86-4 | |
| Record name | 2,4-Dichloro-5-methylbenzenesulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28286-86-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dichloro-5-methylbenzene-1-sulphonyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028286864 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 28286-86-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=107853 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4-Dichloro-5-methylbenzene-1-sulphonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40182536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-dichloro-5-methylbenzene-1-sulphonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.474 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




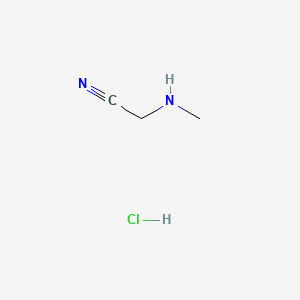

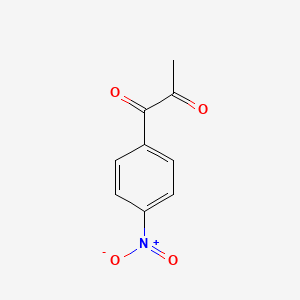
![4-{[(4-Chlorophenyl)sulfanyl]methyl}phenylamine](/img/structure/B1295148.png)
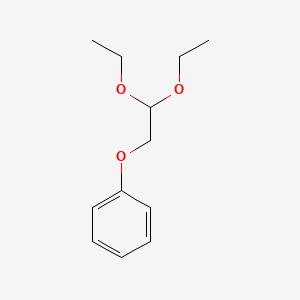

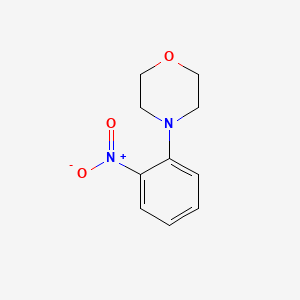
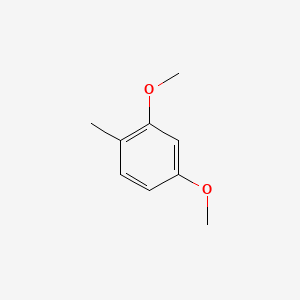

![1,3-Dimethyl-1h-pyrrolo[2,3-d]pyrimidine-2,4(3h,7h)-dione](/img/structure/B1295159.png)


